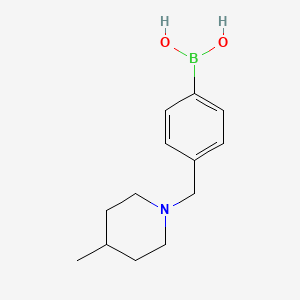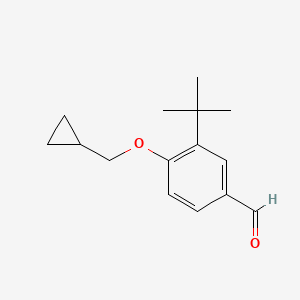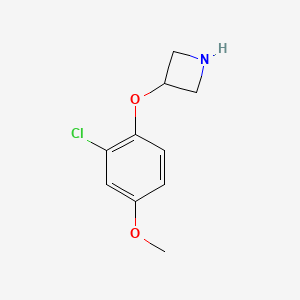
4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
Overview
Description
4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is a useful research compound. Its molecular formula is C13H20BNO2 and its molecular weight is 233.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
- Dehydrative Amidation Catalysis : Phenylboronic acids, such as 2,4-Bis(trifluoromethyl)phenylboronic acid, have been demonstrated to be effective catalysts in dehydrative amidation between carboxylic acids and amines. This is crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Biomedical and Chemical Applications
- In Situ Two-Photon Imaging and Photodynamic Therapy : Phenylboronic acid-functionalized derivatives have been used for imaging cell surface sialic acids and photodynamic therapy. This includes the use of hydrophilic nanorods with excellent fluorescence stability, good biocompatibility, and unique two-photon fluorescence properties (Li & Liu, 2021).
- Antiviral Therapeutics : Modified nanoparticles with phenylboronic-acid moieties have shown promise as antiviral inhibitors, specifically against the Hepatitis C virus (Khanal et al., 2013).
- Supramolecular Assembly : Phenylboronic acids are used in the design and synthesis of supramolecular assemblies, exploiting the formation of O-H...N hydrogen bonds (Pedireddi & Seethalekshmi, 2004).
Synthesis and Material Science
- Organic Synthesis : These compounds are employed in the synthesis of various biologically active compounds, such as 4-arylcoumarins, through processes like Cu-catalyzed hydroarylation (Yamamoto & Kirai, 2008).
Pharmaceutical Engineering
- Drug Delivery and Biosensing : Phenylboronic acid and its derivatives are known for forming reversible complexes with compounds like saccharides, leading to applications in insulin delivery, tissue engineering, and sensor systems (Chu Liang-yin, 2006).
Molecular and Cellular Biology
- DNA-binding Probes : Compounds like 4,6-bis(4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-ol have been used as DNA-binding dyes for live cell imaging, offering insights into DNA-probe interactions (Wilson et al., 2013).
Gene Transfection
- Polyethylenimine Modification for Gene Delivery : Modification of polyethylenimine with phenylboronic acid significantly enhances gene delivery efficiency, illustrating the utility of these compounds in gene therapy (Peng, Chen, Zhong, & Zhuo, 2010).
Analytical Chemistry
- Saccharide Detection : Modified phenylboronic acids have been employed in reactive desorption electrospray ionization for the detection of saccharides, enhancing the sensitivity and selectivity of sugar analysis in biological samples (Yun Zhang & Hao Chen, 2010).
Mechanism of Action
Target of Action
The primary target of the compound 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The molecular and cellular effects of the action of this compound result in the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the SM coupling reaction, which the compound is involved in, benefits from exceptionally mild and functional group tolerant reaction conditions . The organoboron reagent, which includes this compound, is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Analysis
Biochemical Properties
4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and hydroxyl groups. This interaction is particularly important in the inhibition of serine proteases and other enzymes that contain active site serine residues. The compound’s ability to bind to these enzymes can modulate their activity, making it a valuable tool for studying enzyme function and regulation .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins within the cell, the compound can alter the activity of key signaling molecules, leading to changes in cellular behavior. For example, its interaction with kinases and phosphatases can modulate phosphorylation events, thereby affecting signal transduction pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with target biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites, depending on the pathways it influences. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters can influence its uptake and distribution, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s activity and function can be modulated by its localization, making it important to understand the mechanisms that govern its subcellular distribution .
Properties
IUPAC Name |
[4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-11-6-8-15(9-7-11)10-12-2-4-13(5-3-12)14(16)17/h2-5,11,16-17H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVRITPVLQKRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-Bromo-4-(tert-butyl)phenoxy]azetidine](/img/structure/B1441665.png)
![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)
![3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride](/img/structure/B1441667.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine](/img/structure/B1441668.png)

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)




![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)
